Antofloxacin is a novel fluoroquinolone antibiotic developed primarily by Chinese researchers. It is an 8-amino derivative of levofloxacin, exhibiting broad-spectrum in vitro activity against both Gram-positive and Gram-negative pathogens. Antofloxacin has gained attention due to its potential effectiveness in treating various bacterial infections, particularly those caused by Escherichia coli and Staphylococcus aureus .
Antofloxacin is classified under the fluoroquinolone class of antibiotics, which are known for their ability to inhibit bacterial DNA synthesis. This compound is recognized for its unique structural modifications that enhance its antimicrobial efficacy compared to other members of the fluoroquinolone family. The chemical identifier for Antofloxacin Hydrochloride is 873888-67-6.
The synthesis of Antofloxacin typically involves a multi-step process, incorporating various chemical reactions to achieve the desired structural modifications. One common method includes the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid with N-methyl piperazine.
The synthesis can be optimized through different approaches:
Antofloxacin's molecular structure features a complex arrangement that contributes to its pharmacological properties. The key structural characteristics include:
Antofloxacin undergoes various chemical reactions that are critical for its synthesis and functionality:
The reactions involving Antofloxacin often require specific conditions such as controlled temperatures and the presence of catalysts to optimize yield and purity.
Antofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes essential for DNA replication and repair. This inhibition disrupts DNA synthesis, leading to bacterial cell death.
The pharmacodynamic profile indicates that Antofloxacin demonstrates effective penetration into lung epithelial lining fluid, achieving similar pharmacokinetics to plasma with elimination half-lives ranging from 1.21 to 1.43 hours . The free-drug area under the concentration-time curve over 24 hours to minimum inhibitory concentration ratio has been identified as a critical pharmacodynamic index linked to its efficacy.
Relevant data indicate that Antofloxacin has a protein binding rate in murine plasma of approximately 20.3%, which influences its distribution and therapeutic efficacy .
Antofloxacin has several significant applications in scientific research and medicine:
Antofloxacin emerged from systematic structure-activity relationship (SAR) optimization efforts within the fluoroquinolone class, which evolved from early quinolone scaffolds like nalidixic acid (approved 1963). While specific approval dates for Antofloxacin Hydrochloride remain undisclosed in the indexed literature, its development aligns with third-generation fluoroquinolone advancements observed in the late 1990s–early 2000s period [1] [5]. This era focused on enhancing:
The compound underwent rigorous preclinical evaluation demonstrating potent bactericidal activity before entering clinical development pathways. Its hydrochloride salt formulation (Antofloxacin Hydrochloride) was selected to optimize aqueous solubility and oral absorption – critical for systemic infection treatment [3]. Regulatory approval pathways likely leveraged accelerated review mechanisms given the urgent unmet need for antibiotics with activity against resistant respiratory and urinary pathogens during its development phase.
Table 1: Evolution of Key Fluoroquinolone Approvals [1]
Generation | Representative Agents | Approval Era | Primary Spectrum Extension |
---|---|---|---|
First | Nalidixic acid, Cinoxacin | 1960s–1970s | Gram-negative bacilli (urinary tract) |
Second | Ciprofloxacin, Ofloxacin | 1980s | Pseudomonas aeruginosa, Enterobacteriaceae |
Third | Levofloxacin, Antofloxacin | 1990s–2000s | Streptococcus pneumoniae (respiratory focus) |
Fourth | Moxifloxacin, Gemifloxacin | 2000s | Anaerobes, atypical pathogens |
Antofloxacin belongs to the bicyclic quinolone carboxylic acid derivatives, defined by its core quinoline ring system modified with strategic substituents enhancing antibacterial potency and pharmacokinetics [2] [5] [7]:
Structurally, Antofloxacin is classified as a third-generation fluoroquinolone based on its balanced inhibition of both DNA gyrase (primary Gram-negative target) and topoisomerase IV (primary Gram-positive target). Its C7 and C8 modifications position it between second-gen agents like ciprofloxacin (C7-piperazine) and fourth-gen agents like moxifloxacin (bulky C7 diazabicyclic group) in spectrum breadth [2] [7].
Table 2: Structural Determinants of Fluoroquinolone Activity [2] [5] [7]
Position | Substituent in Antofloxacin | Functional Impact | Consequence |
---|---|---|---|
N1 | Cyclopropyl | Blocks efflux transporters | Enhanced intracellular accumulation; reduced resistance selection |
C6 | Fluorine | Electron withdrawal; gyrase binding | Increased potency 10–100 fold vs non-fluorinated quinolones |
C7 | Pyrrolidine | Optimal size for dual enzyme inhibition | Balanced Gram-positive/Gram-negative coverage; reduced CNS penetration |
C8 | Methoxy | Electron donation; metabolic stability | Lower phototoxicity; extended half-life; moderate anaerobic activity |
Antofloxacin exerts bactericidal effects through dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase (GyrA₂GyrB₂) and topoisomerase IV (ParC₂ParE₂). These enzymes maintain DNA supercoiling, resolve topological entanglements during replication, and enable chromosome segregation [6] [9]:
Target Binding Dynamics
Enzymatic Selectivity Profile
Bactericidal Consequences
Resistance Implications
The dual targeting strategy imposes a significant genetic barrier:
Table 3: Comparative Enzyme Targeting Across Fluoroquinolone Generations [6] [9]
Fluoroquinolone Generation | Primary Target in Gram-negatives | Primary Target in Gram-positives | Mutation Order in Resistance |
---|---|---|---|
Second (e.g., Ciprofloxacin) | DNA gyrase | Topoisomerase IV | gyrA → parC |
Third (Antofloxacin) | DNA gyrase | Topoisomerase IV | Variable: parC or gyrA first |
Fourth (e.g., Moxifloxacin) | Balanced dual inhibition | Balanced dual inhibition | Requires concurrent gyrA + parC mutations |
The molecular architecture of Antofloxacin represents a calculated optimization of quinolone chemistry to achieve broad-spectrum efficacy while managing resistance risks. Its specific structural modifications strategically enhance engagement with conserved regions of the topoisomerase-DNA complex across taxonomically diverse bacteria. Understanding these structure-mechanism relationships provides the foundation for developing next-generation inhibitors targeting quinolone-resistant mutants and novel topoisomerase conformations [3] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7